molecular formula C8H7N3 B112768 3-Amino-3-(pyridin-2-YL)acrylonitrile CAS No. 55330-52-4

3-Amino-3-(pyridin-2-YL)acrylonitrile

Cat. No. B112768
CAS RN: 55330-52-4
M. Wt: 145.16 g/mol
InChI Key: UUIKPAVVDPUTNH-DAXSKMNVSA-N
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Description

3-Amino-3-(pyridin-2-yl)acrylonitrile is a chemical compound with the linear formula C8H7N3 . It has a molecular weight of 145.16 . The IUPAC name for this compound is (2E)-3-amino-3-(2-pyridinyl)-2-propenenitrile .


Molecular Structure Analysis

The InChI code for 3-Amino-3-(pyridin-2-YL)acrylonitrile is 1S/C8H7N3/c9-5-4-7(10)8-3-1-2-6-11-8/h1-4,6H,10H2/b7-4+ . This code provides a standard way to encode the compound’s molecular structure.

It should be stored in a refrigerated environment .

Scientific Research Applications

Synthesis of Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives

3-Amino-3-(pyridin-2-YL)acrylonitrile is used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Inhibitors of Receptor Tyrosine Kinase

The synthesized pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives act as inhibitors of receptor tyrosine kinase .

Anticancer Activity

These compounds possess more cytotoxic activity than the reference drug (i.e., imatinib). For instance, compound IIB gives ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines .

Antibacterial and Antifungal Activity

The derivatives show antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species . Derivative IIC showed the highest activity (MIC 16–128 μg/mL), which can be attributed to its structure .

Antioxidant Activity

The antioxidant property of the derivatives was studied by using the DPPH (2,2-diphenylpicrylhydrazyl) method, and the results showed that the evaluated IC50 value was close to the IC50 value of ascorbic acid (4.45–4.83 μg/mL) .

Synthesis of N-(Pyridin-2-yl)imidates

3-Amino-3-(pyridin-2-YL)acrylonitrile is used in the synthesis of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .

Conversion into N-heterocycles

The N-(pyridin-2-yl)imidates can be easily converted into the N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine in the presence of the corresponding ethylenediamine and 1,3-diaminopropane .

Pharmacokinetic Profiles

The ADME characteristics of the final synthesized compounds were analyzed using SwissADME and ADMETlab 2 servers to identify the safest and most promising drug candidate .

properties

IUPAC Name

(Z)-3-amino-3-pyridin-2-ylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-5-4-7(10)8-3-1-2-6-11-8/h1-4,6H,10H2/b7-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIKPAVVDPUTNH-DAXSKMNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=C/C#N)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(pyridin-2-YL)acrylonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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